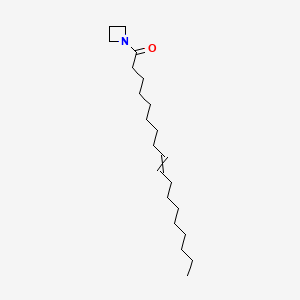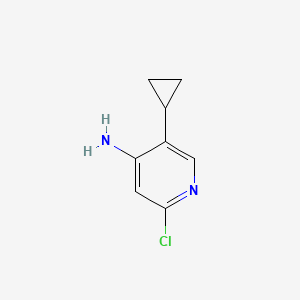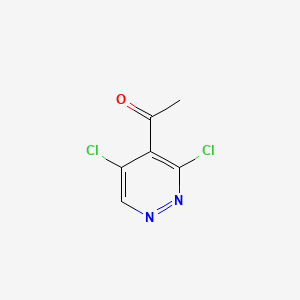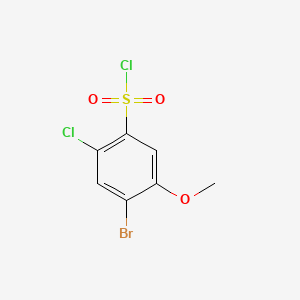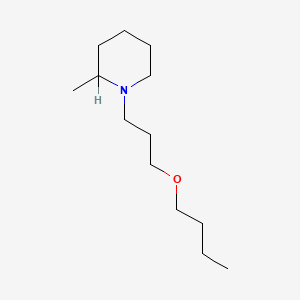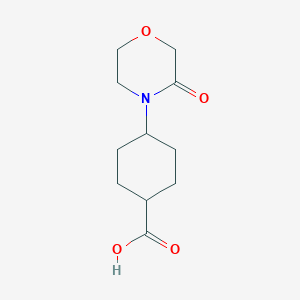
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is an organic compound that features a morpholine ring fused with a cyclohexane carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid derivative can be prepared through the oxidation of cyclohexanol using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reaction: The final step involves coupling the morpholine ring with the cyclohexane carboxylic acid derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid or cyclohexane-1,4-dione.
Reduction: Formation of 4-(3-Hydroxy-morpholin-4-yl)-cyclohexanecarboxylic acid.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(3-Oxo-morpholin-4-yl)-benzoic acid: Similar structure but with a benzoic acid group instead of a cyclohexane carboxylic acid group.
4-(3-Oxo-morpholin-4-yl)-phenylacetic acid: Contains a phenylacetic acid group instead of a cyclohexane carboxylic acid group.
Uniqueness
4-(3-Oxo-morpholin-4-yl)-cyclohexanecarboxylic acid is unique due to its combination of a morpholine ring and a cyclohexane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
属性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
4-(3-oxomorpholin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI 键 |
PYUCPAGYOOYTBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)N2CCOCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
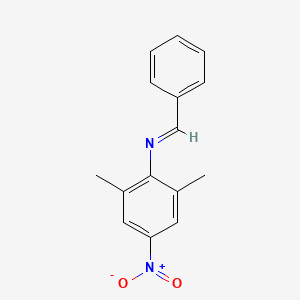
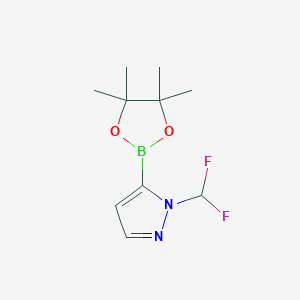
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
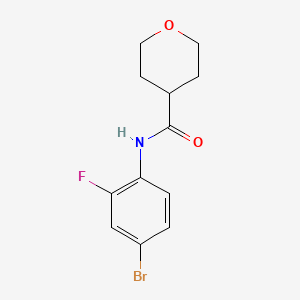
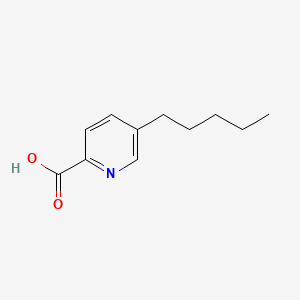
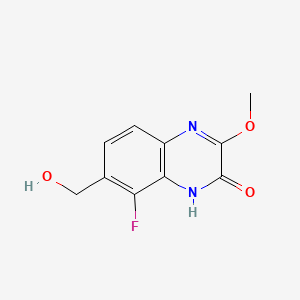
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
